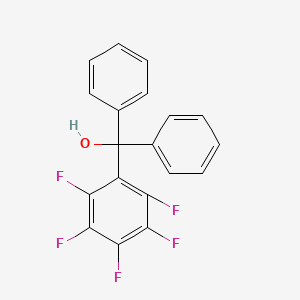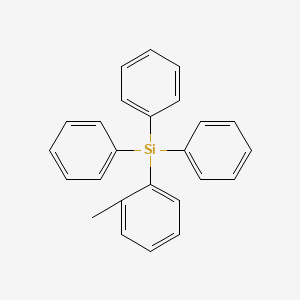
3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether is an organic compound with the molecular formula C23H30ClNO4 and a molecular weight of 419.953 g/mol . This compound is characterized by the presence of a chlorophenyl group, a decyloxy group, and a nitrobenzyl ether moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This can be done using a mixture of concentrated nitric acid and sulfuric acid.
Etherification: The formation of the ether bond involves the reaction of the nitrobenzyl alcohol with decyl bromide in the presence of a base such as potassium carbonate.
Chlorination: The chlorophenyl group is introduced through a chlorination reaction using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ether bond can be cleaved through hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydroxide, potassium hydroxide.
Acids/Bases: Hydrochloric acid, sulfuric acid, sodium hydroxide.
Major Products
Reduction: Formation of 3-aminophenyl 2-decyloxy-5-nitrobenzyl ether.
Substitution: Formation of various substituted phenyl derivatives.
Hydrolysis: Formation of decanol and 3-chlorophenyl 5-nitrobenzyl alcohol.
Applications De Recherche Scientifique
3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ether linkage and chlorophenyl group contribute to the compound’s stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether
- 2-Decyloxy-5-nitrobenzyl 2,5-xylyl ether
- 4-Chloro-ortho-tolyl 2-heptyloxy-5-nitrobenzyl ether
Uniqueness
3-Chlorophenyl 2-decyloxy-5-nitrobenzyl ether is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the decyloxy group provides hydrophobic characteristics that influence its solubility and interaction with biological membranes.
Propriétés
Numéro CAS |
197171-09-8 |
|---|---|
Formule moléculaire |
C23H30ClNO4 |
Poids moléculaire |
419.9 g/mol |
Nom IUPAC |
2-[(3-chlorophenoxy)methyl]-1-decoxy-4-nitrobenzene |
InChI |
InChI=1S/C23H30ClNO4/c1-2-3-4-5-6-7-8-9-15-28-23-14-13-21(25(26)27)16-19(23)18-29-22-12-10-11-20(24)17-22/h10-14,16-17H,2-9,15,18H2,1H3 |
Clé InChI |
PVLIGCKJUBFDMZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])COC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B11954028.png)

![3-[(4-Nitrobenzoyl)amino]phenyl 4-nitrobenzoate](/img/structure/B11954050.png)

![6-(phenylsulfanyl)-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B11954058.png)
![Dimethyl 1-(3,4-dimethoxybenzoyl)-7-methoxypyrrolo[1,2-a]quinoline-2,3-dicarboxylate](/img/structure/B11954060.png)


![2-{[(3-Chloroanilino)carbonyl]amino}benzoic acid](/img/structure/B11954095.png)




